molecular formula C7H6BNO5S B14068471 (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid CAS No. 1092457-30-1

(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid

Cat. No.: B14068471
CAS No.: 1092457-30-1
M. Wt: 227.01 g/mol
InChI Key: QDRJBSFAXHRFQY-UHFFFAOYSA-N
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Description

(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a boronic acid group with a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid typically involves the reaction of a suitable benzisothiazole derivative with a boronic acid or boronate ester. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is used as a building block in organic synthesis. Its boronic acid group allows it to participate in various coupling reactions, making it valuable for the synthesis of complex molecules .

Biology and Medicine

Its unique structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The benzisothiazole moiety can further enhance its binding affinity and specificity .

Properties

CAS No.

1092457-30-1

Molecular Formula

C7H6BNO5S

Molecular Weight

227.01 g/mol

IUPAC Name

(1,1,3-trioxo-1,2-benzothiazol-5-yl)boronic acid

InChI

InChI=1S/C7H6BNO5S/c10-7-5-3-4(8(11)12)1-2-6(5)15(13,14)9-7/h1-3,11-12H,(H,9,10)

InChI Key

QDRJBSFAXHRFQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)S(=O)(=O)NC2=O)(O)O

Origin of Product

United States

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